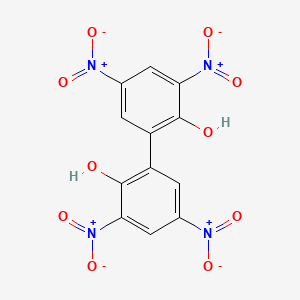
3,3',5,5'-Tetrahydro(1,1'-biphenyl)-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two hydroxyl groups attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The hydroxyl groups are then introduced through subsequent functionalization steps, such as hydroxylation reactions.
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions result in various substituted biphenyl derivatives.
Applications De Recherche Scientifique
3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dihydroxy-1,1’-biphenyl: Similar structure but with hydroxyl groups in different positions.
4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups in the para position.
2,2’,6,6’-Tetrahydroxybiphenyl: A compound with four hydroxyl groups attached to the biphenyl structure.
Uniqueness
3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
32750-04-2 |
|---|---|
Formule moléculaire |
C12H6N4O10 |
Poids moléculaire |
366.20 g/mol |
Nom IUPAC |
2-(2-hydroxy-3,5-dinitrophenyl)-4,6-dinitrophenol |
InChI |
InChI=1S/C12H6N4O10/c17-11-7(1-5(13(19)20)3-9(11)15(23)24)8-2-6(14(21)22)4-10(12(8)18)16(25)26/h1-4,17-18H |
Clé InChI |
LJGKEHHBUDLIBA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


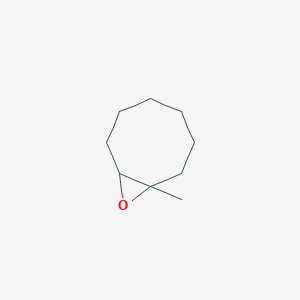
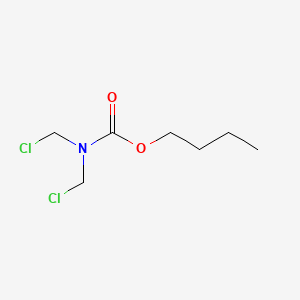
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
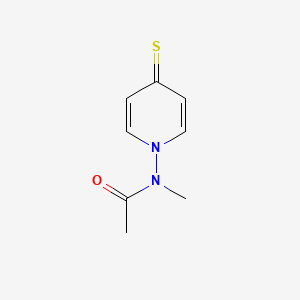

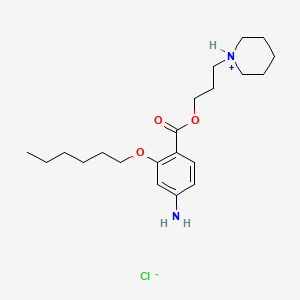

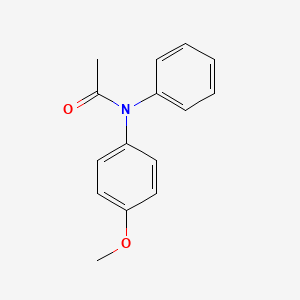
![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

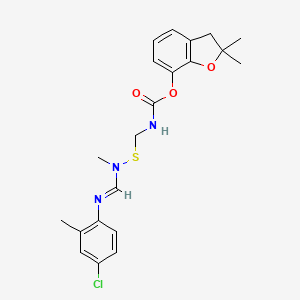

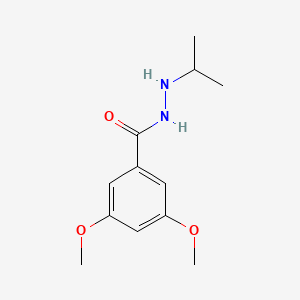
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
